molecular formula C18H29N3O3 B5301384 N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea

Numéro de catalogue B5301384
Poids moléculaire: 335.4 g/mol
Clé InChI: JBHZXHWMMDKDLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea, also known as LMTX, is a small molecule drug that has been developed for the treatment of Alzheimer's disease (AD). It is a tau aggregation inhibitor that is believed to work by inhibiting the formation of tau aggregates in the brain, which are one of the hallmarks of AD pathology.

Mécanisme D'action

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is believed to work by inhibiting the formation of tau aggregates in the brain. Tau is a protein that is responsible for stabilizing microtubules in neurons. In AD, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, which disrupt neuronal function and lead to cognitive decline. N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is thought to prevent the formation of these aggregates by binding to the tau protein and stabilizing it in its normal conformation.
Biochemical and Physiological Effects:
N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been shown to reduce tau aggregation and improve cognitive function in animal models of AD. In clinical trials, N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been associated with a reduction in the rate of cognitive decline in some patients. However, the exact biochemical and physiological effects of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea are still not fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is that it is a small molecule drug that can be easily synthesized and purified. This makes it a good candidate for drug development and testing. However, one limitation of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is that its efficacy in clinical trials has been mixed, with some studies showing little to no benefit in AD patients.

Orientations Futures

There are several future directions for the study of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea and its potential use in the treatment of AD. One direction is to further investigate the mechanism of action of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea and its effects on tau aggregation and neuronal function. Another direction is to explore the use of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea in combination with other drugs for the treatment of AD. Additionally, future studies could focus on identifying biomarkers that could predict which patients are most likely to benefit from N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea treatment.

Méthodes De Synthèse

The synthesis of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with isopropyl isocyanate. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been extensively studied in preclinical and clinical trials for the treatment of AD. In preclinical studies, N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been shown to reduce tau aggregation and improve cognitive function in animal models of AD. In clinical trials, N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been tested in both mild-to-moderate and severe AD patients, with mixed results.

Propriétés

IUPAC Name

1-[[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-3-yl]methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13(2)20-18(23)19-10-15-5-4-8-21(12-15)11-14-6-7-17(24-3)16(22)9-14/h6-7,9,13,15,22H,4-5,8,10-12H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHZXHWMMDKDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCCN(C1)CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.